N,N'-Bis(trimethylsilyl)-1,4-butanediamine
Description
Historical Context of Silylated Amine Derivatives in Organic Synthesis
The introduction of silyl (B83357) groups to protect reactive functional groups, a process known as silylation, is a cornerstone of modern organic synthesis. wikipedia.org Historically, the development of silylating agents provided chemists with a powerful tool to temporarily mask the reactivity of alcohols, amines, carboxylic acids, and other functionalities. wikipedia.orgthermofisher.com Silylated amines, or silylamines, emerged as particularly useful intermediates because the silicon-nitrogen bond is stable under many reaction conditions, such as those involving strong bases or organometallic reagents, but can be readily cleaved when desired. wikipedia.org
The use of silyl groups as protecting groups for amines became widespread with the advent of efficient silylating reagents like chlorotrimethylsilane (B32843) and N,O-Bis(trimethylsilyl)acetamide (BSA). wikipedia.orgrsc.org These reagents allow for the straightforward conversion of primary and secondary amines into their corresponding N-silylated derivatives. This protection strategy prevents the acidic proton of the amine from interfering with base-sensitive reactions and blocks the nucleophilicity of the nitrogen atom. wikipedia.orgwikipedia.org Furthermore, silylation increases the volatility of compounds, which proved advantageous for analytical techniques like gas chromatography and mass spectrometry. wikipedia.org The foundational work in silylation chemistry paved the way for the synthesis and application of more complex, bifunctional molecules like N,N'-Bis(trimethylsilyl)-1,4-butanediamine, where precise control over the reactivity of multiple amine groups is essential.
Significance of 1,4-Butanediamine Scaffolds in Chemical Disciplines
The 1,4-butanediamine moiety, also known as putrescine, is a fundamental structural unit in various areas of chemistry. chemeo.com This linear four-carbon chain with terminal amino groups provides a flexible and versatile scaffold for constructing larger molecules. In medicinal chemistry, diamine scaffolds are of particular interest because they can be modified to present functional groups in specific spatial arrangements, which is crucial for effective interaction with biological targets like receptors and enzymes. lifechemicals.com The distance and geometry between the two nitrogen atoms can be tailored to optimize binding affinity and selectivity. lifechemicals.comrsc.org
Beyond medicinal applications, the 1,4-butanediamine scaffold is a key component in materials science and polymer chemistry. ontosight.ai The two amine groups can participate in polymerization reactions, such as condensation with dicarboxylic acids to form polyamides, analogous to the synthesis of Nylon. This allows for the creation of polymers with specific physical and chemical properties. The scaffold is also used in the synthesis of ligands for coordination chemistry, where the two nitrogen atoms can chelate to a metal center, forming stable complexes that can be used in catalysis or as functional materials. ontosight.ai The inherent flexibility and bifunctionality of the 1,4-butanediamine backbone make it a valuable and widely used building block in chemical synthesis. google.com
Overview of Research Trajectories for this compound
Research involving this compound is primarily directed by its function as a protected diamine synthon. Its principal application lies in multi-step organic synthesis where the sequential and controlled reaction of the two amine functionalities is required. The trimethylsilyl (B98337) groups serve as temporary masks, allowing chemists to perform reactions on other parts of a molecule without interference from the highly reactive amine groups.
One major research trajectory involves its use as a monomer or linker in the synthesis of advanced polymers and materials. After incorporating the protected diamine into a growing polymer chain or a molecular framework, the silyl groups can be removed to expose the free amines. These newly deprotected amine groups can then be used for further functionalization, cross-linking, or to impart specific properties such as pH-responsiveness or metal-binding capabilities to the final material.
Another significant area of research is in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The 1,4-diamine motif is present in many biologically active compounds. This compound allows for the introduction of this motif in a controlled manner. For example, one silyl group could potentially be selectively removed, allowing for reaction at one amine, followed by deprotection and reaction at the second amine, enabling the synthesis of unsymmetrically substituted 1,4-butanediamine derivatives. This stepwise approach is crucial for building complex molecular architectures with high precision. Future research will likely focus on expanding its utility in asymmetric synthesis and the development of novel catalytic systems where it may act as a precursor to specialized ligands.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₈N₂Si₂ chemicalbook.comuni.lu |
| Molecular Weight | 232.51 g/mol chemicalbook.com |
| CAS Number | 13435-07-9 chemicalbook.com |
| Boiling Point | 87-88°C at 4 mmHg chemicalbook.com |
| Density | 0.825 g/cm³ chemicalbook.com |
| Flash Point | 13°C chemicalbook.com |
| InChIKey | RGJRTSKMSWYFCI-UHFFFAOYSA-N uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(trimethylsilyl)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRTSKMSWYFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCCCN[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541894 | |
| Record name | N~1~,N~4~-Bis(trimethylsilyl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13435-07-9 | |
| Record name | N~1~,N~4~-Bis(trimethylsilyl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(trimethylsilyl)-1,4-butanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for N,n Bis Trimethylsilyl 1,4 Butanediamine and Analogues
Established Synthetic Pathways for N-Silylated Diamines
The preparation of N-silylated diamines, including N,N'-Bis(trimethylsilyl)-1,4-butanediamine, typically involves the reaction of a primary or secondary amine with a suitable silylating agent. The most common and established method is the reaction of the diamine with a halosilane, particularly a chlorosilane, in the presence of a base to neutralize the resulting hydrohalic acid.
A standard procedure for the synthesis of this compound involves the reaction of 1,4-butanediamine with trimethylchlorosilane (TMSCl). gelest.com An acid scavenger, such as a tertiary amine like triethylamine (B128534) or pyridine (B92270), is required to react with the hydrochloric acid (HCl) byproduct, driving the reaction to completion. gelest.com The reaction is typically carried out in an inert solvent. The stoichiometry is crucial, requiring at least two equivalents of the silylating agent and two equivalents of the base for every one equivalent of the diamine to ensure complete disubstitution.
Alternative established pathways utilize other types of silylating agents. Aminosilanes, for instance, are particularly effective for the silylation of amines. gelest.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also widely employed due to their high reactivity. mdpi.comnih.gov The choice of silylating agent often depends on the desired reactivity, the nature of the substrate, and the required reaction conditions. numberanalytics.com
The general reaction scheme for the silylation of 1,4-butanediamine with TMSCl is as follows:
H₂N-(CH₂)₄-NH₂ + 2 (CH₃)₃SiCl + 2 Et₃N → (CH₃)₃Si-NH-(CH₂)₄-NH-Si(CH₃)₃ + 2 Et₃N·HCl
Comparative Analysis of Aminosilylation Techniques for Aliphatic Diamines
Various aminosilylation techniques are available for the preparation of N-silylated aliphatic diamines. The selection of a specific technique depends on factors such as the reactivity of the amine, the desired yield, the ease of purification, and the cost of the reagents. A comparative analysis of common silylating agents highlights their distinct advantages and disadvantages.
Trimethylchlorosilane (TMSCl): This is a cost-effective and common silylating agent. Its reaction with amines requires a stoichiometric amount of a base to neutralize the HCl byproduct. gelest.com The formation of ammonium (B1175870) salt precipitates can sometimes complicate product isolation.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful silylating agent that produces neutral and volatile byproducts (N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide), which simplifies workup and purification. mdpi.comnih.gov It is often used with a catalyst like trimethylchlorosilane (TMCS). mdpi.comnumberanalytics.com
Hexamethyldisilazane (HMDS): HMDS is a less reactive agent than TMSCl and is often used for the silylation of alcohols. For amines, the reaction can be slow and may require heating. gelest.com The byproduct is ammonia (B1221849), which is easily removed from the reaction mixture.
Aminosilanes (e.g., Diethylaminotrimethylsilane): These reagents are highly effective for silylating amines. The reaction is driven forward by the distillation of the lower-boiling amine byproduct (e.g., diethylamine), making it a clean and efficient process. gelest.com
Below is a comparative table of common silylation agents for aliphatic diamines.
| Silylating Agent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |
| Trimethylchlorosilane (TMSCl) | (CH₃)₃SiCl | HCl | Base (e.g., Et₃N, Pyridine), Inert Solvent | Low cost, Readily available | Requires base, Salt byproduct |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | CF₃C[OSi(CH₃)₃]=NSi(CH₃)₃ | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | Neat or in aprotic solvent, often with catalyst (1% TMCS) | High reactivity, Volatile/neutral byproducts | Higher cost |
| Hexamethyldisilazane (HMDS) | [(CH₃)₃Si]₂NH | NH₃ | Often requires heating or catalyst | Volatile byproduct, Low cost | Lower reactivity with amines |
| Diethylaminotrimethylsilane | (CH₃)₃SiNEt₂ | HNEt₂ | Neat, with removal of byproduct by distillation | High efficiency for amines, Clean reaction | Byproduct removal necessary |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. numberanalytics.com Several experimental parameters significantly influence the efficiency of the silylation reaction.
Reactant Concentrations and Ratios: A stoichiometric excess of the silylating agent is often used to ensure the reaction proceeds to completion. numberanalytics.com The concentration of the reactants in the chosen solvent can also affect the reaction rate.
Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or pyridine can facilitate the reaction. numberanalytics.com However, non-polar solvents such as hexane (B92381) or toluene (B28343) may also be used, depending on the specific silylating agent. numberanalytics.com The solvent's ability to dissolve reactants and byproducts plays a key role.
Temperature and Time: Silylation reactions are often temperature-dependent. numberanalytics.com While some highly reactive agents work at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to side reactions or degradation of the products. numberanalytics.com Reaction time must be sufficient for completion, which can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
Catalyst: The presence of a catalyst can significantly enhance reaction rates and yields. numberanalytics.com For example, a small amount of TMCS is often added to BSTFA to catalyze the silylation process. mdpi.comnumberanalytics.com
Studies on the silylation of other nitrogen-containing compounds have shown that the concentration of the silylating agent and the volume of the solvent are often the most pivotal factors for achieving high efficiency, sometimes more so than temperature and reaction time. mdpi.comnih.gov
The following table summarizes the impact of various reaction conditions on the silylation of diamines.
| Parameter | Effect on Reaction | Optimization Strategy |
| Silylating Agent Ratio | A molar excess drives the reaction towards the disilylated product, increasing yield. | Use a 5-10% molar excess of the silylating agent per amine group. |
| Solvent Polarity | Polar aprotic solvents can increase reaction rates by stabilizing charged intermediates. | Select solvents like DMF, acetonitrile, or pyridine. For TMSCl, triethylamine can serve as both base and solvent. gelest.com |
| Temperature | Higher temperatures generally increase the reaction rate but can also promote side reactions. | Optimize temperature based on the silylating agent's reactivity; start at room temperature and increase if necessary. numberanalytics.com |
| Catalyst | Catalysts like TMCS can significantly accelerate reactions with agents like BSTFA. | Add catalytic amounts (e.g., 1%) of a suitable catalyst. numberanalytics.com |
| Base Stoichiometry | For chlorosilane reagents, a stoichiometric equivalent of base per mole of HCl produced is essential. | Use at least one equivalent of a tertiary amine base for each silyl (B83357) group being added. gelest.com |
Advanced Synthetic Strategies for Related Functionalized Silylated Amines
Beyond direct silylation, advanced strategies have been developed that utilize N-silylated amines as versatile intermediates for constructing more complex molecular architectures. These methods often involve the in-situ generation and reaction of silylated amine species.
One such strategy is the synthesis of N-silyl enamines through the hydrosilylation of N-heteroarenes or conjugated imines. nih.gov These N-silyl enamines are valuable nucleophilic building blocks that can react with a wide range of electrophiles, enabling the construction of complex molecular scaffolds through functionalization or cycloaddition reactions. nih.gov For instance, N-silyl-1,4-dihydropyridines have been used in Diels-Alder reactions to synthesize polycyclic structures. nih.gov
Another advanced approach involves the use of silyl imines (siloamines) in multi-step, one-pot syntheses. youtube.com Silyl imines, which can be readily prepared, can participate in cycloaddition reactions to form heterocyclic structures, which are then hydrolyzed to yield functionalized diamines. youtube.com
Furthermore, N-silylenamines have been developed as reactive synthons and ammonia surrogates in the hydroamination of alkynes. acs.org This methodology provides a modular route to selectively substituted pyridines, showcasing the utility of silylated amines in catalysis and heterocyclic synthesis. The aza-Michael reaction represents another catalyst-free method for preparing functional alkoxysilanes, demonstrating an atom-economical approach to creating silicon-based molecules. nih.gov These advanced strategies highlight the role of N-silylation not just as a protection or derivatization technique, but as a key step in enabling novel chemical transformations.
Role As a Reagent and Building Block in Organic Transformations
Utilization as a Key Building Block for Complex Molecular Architectures
Beyond its role in protection chemistry, N,N'-Bis(trimethylsilyl)-1,4-butanediamine is a valuable bifunctional building block for synthesizing larger, more elaborate molecules such as substituted polyamines, macrocycles, and polymers.
Polyamines and their derivatives are important in medicinal chemistry and materials science. nih.gov this compound can serve as a precursor to symmetrically or asymmetrically substituted polyamines. The general synthetic strategy involves the sequential alkylation or acylation of the nitrogen atoms.
A typical reaction sequence would be:
Deprotonation of one N-H equivalent (conceptually, as the N-Si bond is polarized) with a strong base to form a metallated amide intermediate.
Reaction of this intermediate with an electrophile (e.g., an alkyl halide) to form a mono-substituted derivative.
Repetition of the process on the second nitrogen to introduce another substituent, which can be the same or different from the first.
Final deprotection of the TMS groups to yield the free substituted polyamine.
This method provides a controlled route to complex polyamines that would be difficult to achieve with unprotected 1,4-butanediamine due to competing reactions and over-alkylation. nih.gov Silylated diamines have been successfully used as monomers in the synthesis of polymers like poly(ether-azomethine)s and polyamides, highlighting their utility in constructing oligomeric and polymeric structures. researchgate.netelsevierpure.com
The 1,4-butanediamine unit is a common linker in the synthesis of macrocyclic compounds, such as Schiff base ligands, cryptands, and catenanes. strath.ac.uk The use of this compound as the starting material for these syntheses offers significant advantages.
In a typical macrocyclization reaction, the silylated diamine can be reacted with a dielectrophilic compound, such as a diacyl chloride or a dialdehyde, under high-dilution conditions. The TMS groups prevent the formation of undesired oligomeric side products by reducing the intermolecular hydrogen bonding that can promote aggregation. After the macrocyclic ring is formed, the silyl (B83357) groups can be easily removed under mild conditions to yield the final macrocycle. This strategy has been applied in peptide macrocyclization, where bifunctional reagents are used to crosslink diamino acid residues like lysine. researchgate.net The principles are directly applicable to the use of silylated diamines in forming synthetic macrocycles. The resulting macrocycles containing the 1,4-butanediamine subunit can act as ligands for metal ions or as host molecules in supramolecular chemistry. strath.ac.ukresearchgate.net
Precursor for Heterocyclic Compound Synthesis
This compound serves as a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. The silylated amine groups can react with various electrophiles, leading to cyclization and the formation of diverse ring systems. The trimethylsilyl (B98337) groups activate the nitrogen atoms, facilitating their reaction with electrophilic partners, and are subsequently eliminated, typically as volatile and inert chlorotrimethylsilane (B32843) or similar byproducts, which drives the reaction forward.
A notable application demonstrating the potential of related silylated diamine structures is the reaction of electron-rich 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes with dihaloboranes. nih.gov This reaction proceeds via a salt-free reduction mechanism to afford novel compounds containing boron-nitrogen (B=N) double bonds. nih.gov When 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene is treated with two equivalents of an appropriate B-aryl or B-amino dihaloborane, a disubstituted product is formed. nih.gov This type of transformation highlights how a silylated diamine can serve as a precursor to complex heterocyclic and organometallic structures through controlled reactions with bifunctional electrophiles.
| Reactant 1 | Reactant 2 (2 equiv.) | Product | Yield | Reference |
| 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | DurBBr2 | 1,4-Bis(duryldibromoboryl)-1,4-diaza-2,5-cyclohexadiene | 45% | nih.gov |
| 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | MesBBr2 | 1,4-Bis(mesityldibromoboryl)-1,4-diaza-2,5-cyclohexadiene | 52% | nih.gov |
| 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | PhBCl2 | 1,4-Bis(phenyldichloroboryl)-1,4-diaza-2,5-cyclohexadiene | 48% | nih.gov |
Table 1: Synthesis of B=N Containing Compounds from a Silylated Diazine.
Participation in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
This compound is primarily involved in reactions that form carbon-heteroatom bonds, specifically carbon-nitrogen bonds. Its role can range from being a direct nucleophilic building block after desilylation to acting as a non-nucleophilic base or mediator that facilitates other bond-forming reactions.
Involvement in Hydrosilylation and Related Addition Reactions
Currently, there is a lack of available scientific literature describing the direct participation of this compound as a substrate or catalyst in hydrosilylation reactions. Hydrosilylation typically involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. The chemical structure of this compound lacks the requisite unsaturation to act as a substrate for this transformation.
Mediator in Condensation and Substitution Processes
In condensation and substitution reactions, this compound can function as an effective mediator, primarily by acting as a proton scavenger. Many condensation reactions, such as esterifications or amidations, and substitution reactions release acidic byproducts (e.g., HCl). These acids can protonate starting materials or products, leading to undesired side reactions or equilibrium limitations.
The silylated amine groups of this compound are basic and can neutralize these acidic byproducts. The reaction with an acid like HCl results in the cleavage of the N-Si bond to form the corresponding ammonium (B1175870) salt and trimethylsilyl chloride. This process effectively removes the acid from the reaction medium, driving the reaction to completion. This role is analogous to that of other silylated amines and amides, such as N,O-Bis(trimethylsilyl)acetamide (BSA), which are widely used as silylating agents and acid scavengers. researchgate.netsigmaaldrich.com The predicted pKa of approximately 13.24 for the conjugate acid further supports its utility as a moderately strong, non-nucleophilic base in sensitive organic transformations. chemicalbook.com
| Mediator Role | Reaction Type | Mechanism of Action | Result |
| Proton Scavenger | Condensation (e.g., amidation) | Neutralizes acidic byproducts (e.g., HCl), cleaving the N-Si bond to form an ammonium salt and TMSCl. | Drives reaction equilibrium towards product formation. |
| Activating Agent | Substitution | Silylates a substrate (e.g., an alcohol), converting it into a better leaving group or a more reactive nucleophile. | Facilitates nucleophilic substitution by enhancing substrate reactivity. |
Table 2: Plausible Roles of this compound as a Mediator.
Role in Tandem and Cascade Organic Reaction Sequences
There is no available scientific literature that documents the application or specific role of this compound in tandem or cascade organic reaction sequences. Such reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot, where the product of one reaction becomes the substrate for the next. While the bifunctional nature of the molecule suggests potential for such applications, for instance, in multi-step cyclizations, no specific examples have been reported to date.
Coordination Chemistry and Catalytic Applications
N,N'-Bis(trimethylsilyl)-1,4-butanediamine as a Ligand Precursor
The transformation of this compound into a chelating ligand is typically achieved through deprotonation of the N-H bonds of the parent diamine, followed by silylation, or more commonly, by direct deprotonation of the silylated diamine to generate a highly reactive dianionic species. This dianionic ligand, [Me₃SiN(CH₂)₄NSiMe₃]²⁻, is a potent nucleophile and readily engages in salt metathesis reactions with metal halides to form stable coordination complexes. wikipedia.org The resulting ligand is a strong σ-donor, and its bulky nature makes the corresponding metal complexes soluble in nonpolar organic solvents, which can enhance their reactivity. wikipedia.org
The synthesis of metal complexes using silylated diamine ligands generally involves the reaction of a lithiated derivative of the ligand with a suitable metal halide precursor. wikipedia.org For instance, the dilithium salt of a silylated diamine can be prepared by treatment with an organolithium reagent like n-butyllithium. This intermediate is then reacted with a metal chloride, such as TaMe₃Cl₂, to yield the desired metal complex. nih.gov This salt elimination route is a common and effective method for creating metal-amide bonds. researchgate.net
The resulting complexes are characterized using a suite of analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the disappearance of N-H stretches from the precursor and the presence of new bands, such as metal-nitrogen (M-N) vibrations. nanobioletters.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nanobioletters.com
Elemental Analysis: This technique verifies the empirical formula of the newly synthesized complex. nih.gov
Below is a table with representative structural data for a related tantalum complex featuring a diamido ligand, illustrating the type of information obtained from X-ray crystallography.
| Complex | Bond | Bond Length (Å) | Bond Angle (°) |
|---|---|---|---|
| [TaLMe₃] (L = N,N'-bis(2,6-diisopropylphenyl)-o-phenylenediamido) | Ta-N | 1.97 - 1.98 | N-Ta-N ≈ 85.5 |
| Ta-C | 2.15 - 2.18 |
Data derived from a representative complex to illustrate typical characterization results. nih.gov
Once deprotonated, the N,N'-bis(trimethylsilyl)-1,4-butanediamido ligand acts as a bidentate N,N'-donor, binding to a single metal center through its two nitrogen atoms. This binding mode forms a seven-membered metallacycle, consisting of the metal atom and the six atoms of the ligand backbone (M-N-C-C-C-C-N). The formation of such a ring structure is known as chelation.
Complexes containing polydentate ligands, like the one derived from this compound, are often significantly more stable than analogous complexes with separate, monodentate amido ligands. This enhanced stability, known as the chelate effect , is primarily driven by a favorable increase in entropy upon ligand substitution. The coordination of one bidentate ligand displaces two or more solvent or monodentate ligands, leading to a net increase in the number of free molecules in the system. The resulting coordination geometry depends on the metal, its oxidation state, and the other ligands present, but tetrahedral and distorted square planar geometries are common for four-coordinate complexes.
The trimethylsilyl (B98337) (TMS) groups are a defining feature of the ligand, exerting profound steric and electronic effects on the coordinated metal center. researchgate.netnih.gov
Steric Effects: The TMS groups are exceptionally bulky. This steric hindrance around the metal center has several consequences:
It can prevent the formation of polymeric or oligomeric structures, favoring the isolation of discrete, monomeric complexes. wikipedia.org
It limits the coordination number of the metal, often precluding the binding of additional ligands. escholarship.orgescholarship.org
The bulky profile can create a protected coordination pocket, influencing the substrate selectivity of a catalyst by controlling access to the active metal site. mdpi.com
Electronic Effects: The silylated amido groups are strong electron-donating ligands. This has a significant impact on the electronic properties of the metal center.
The strong σ-donation from the nitrogen atoms increases the electron density at the metal, which can stabilize higher oxidation states.
The silicon atom can participate in hyperconjugation, where the σ-electrons from the Si-C bonds can interact with other orbitals, subtly modifying the electronic landscape. u-tokyo.ac.jp Silyl (B83357) groups attached to a π-system can also exhibit electron-withdrawing conjugative effects. u-tokyo.ac.jp These electronic modifications can tune the reactivity of the metal center, impacting its catalytic activity. nih.gov
Application in Homogeneous and Heterogeneous Catalysis
The tunable steric and electronic properties of metal complexes derived from silylated diamines make them promising candidates for various catalytic applications. scispace.combiointerfaceresearch.com The ligand framework provides stability and allows for fine-tuning of the metal center's reactivity, which is crucial for designing efficient and selective catalysts.
While this compound itself is achiral, it serves as a scaffold for the development of chiral catalysts. By replacing the simple butane (B89635) backbone with a chiral unit (e.g., from a chiral diamine precursor), a chiral ligand environment can be created around the metal center. Such chiral metal complexes are essential for enantioselective catalysis, where the catalyst directs a reaction to preferentially form one of two mirror-image products (enantiomers).
Diamine-based ligands are widely used in copper-catalyzed and other transition metal-catalyzed asymmetric reactions. mit.edu The defined geometry of the chelated diamine ligand creates a chiral pocket that forces the substrate to approach the metal's active site in a specific orientation, leading to the selective formation of the desired product enantiomer. These catalysts have been applied to important transformations such as asymmetric hydrogenation, C-C bond formation, and cyclopropanation.
The table below shows representative results for an asymmetric catalytic reaction using a chiral diamine-based catalyst, demonstrating the high levels of enantioselectivity that can be achieved.
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | Ru(II) Complex with Chiral Diamine Ligand | >95 | 98 |
| 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Ru(II) Complex with Chiral Diamine Ligand | >99 | 97 |
Data are illustrative of results obtained with chiral diamine ligand systems in asymmetric catalysis. nih.gov
Well-defined molecular complexes, such as those formed with silylated diamine ligands, are ideal precursors for creating more advanced or robust catalytic systems. Their high solubility and defined structure allow for systematic studies of catalytic mechanisms.
Furthermore, these molecular complexes can be used to generate heterogeneous catalysts. By grafting the complex onto a solid support like silica (B1680970) or alumina, a single-site heterogeneous catalyst can be prepared. This approach combines the high selectivity and well-understood nature of a homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction products and potential for recycling. Silyl ligands can also be used to stabilize transition metal intermediates in various catalytic silylation reactions, acting as important components in processes like hydrosilylation and C-H silylation. nih.gov
Mechanistic Insights into Catalytic Cycles Mediated by Silylated Diamines
While detailed mechanistic studies specifically elucidating catalytic cycles mediated by this compound are not extensively documented in publicly available research, the broader class of silylated diamines offers valuable insights into their potential catalytic roles. The presence of the labile N-Si bond and the chelating diamine structure are key to their function in catalytic processes.
In a typical catalytic cycle involving a metal complex with a silylated diamine ligand, the initial step often involves the coordination of the diamine to the metal center. The trimethylsilyl groups can influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity. During the catalytic process, the N-Si bond can be cleaved, allowing the nitrogen atoms to participate more directly in the reaction mechanism. This can facilitate substrate activation and subsequent transformations.
Precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Technologies
This compound is a promising precursor for the deposition of silicon-based thin films, such as silicon nitride (SiNₓ) and silicon carbonitride (SiCN), through Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) techniques. These technologies are fundamental in the fabrication of microelectronics and other advanced materials.
The suitability of a precursor for ALD and CVD is determined by several factors, including its volatility, thermal stability, and reactivity with the substrate and co-reactants. Organosilicon compounds, such as silylated diamines, are often favored due to their appropriate vapor pressure and the presence of silicon, nitrogen, and carbon atoms within a single molecule, which can simplify the deposition process.
In a typical plasma-enhanced CVD (PECVD) process for depositing SiCN films, a precursor like this compound would be introduced into a reaction chamber along with plasma-forming and reactive gases like helium, hydrogen, or ammonia (B1221849). The plasma environment provides the energy to decompose the precursor molecules into reactive species. These species then adsorb onto the substrate surface and react to form a thin film. The deposition temperature and plasma power are critical parameters that influence the film's composition, structure, and properties. For instance, using a low plasma power can help in preserving larger fragments of the precursor molecule, which can then be incorporated into the growing film.
While specific research data on the use of this compound in ALD and CVD is limited in the public domain, studies on analogous compounds like 1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP) provide valuable insights. Research on BTMSP for SiCN film deposition has shown that the precursor undergoes destruction in the plasma, leading to the elimination of hydrogen and methyl radicals and the formation of cyanido radicals. The resulting films' properties, such as refractive index and optical bandgap, are highly dependent on the deposition conditions.
The following table summarizes typical experimental parameters and resulting film properties from studies on a related silylated diamine precursor, which can be considered indicative of the potential application of this compound.
| Parameter | Value |
| Deposition Technique | Plasma-Enhanced Chemical Vapor Deposition (PECVD) |
| Precursor | Analogous Silylated Diamine |
| Plasma-Forming/Reactive Gases | He, H₂, NH₃ |
| Deposition Temperature Range | 200–600 °C |
| Plasma Power | 25 W (low power) |
| Resulting Film | Silicon Carbonitride (SiCN(H)) |
| Refractive Index Range | 1.5–2.2 |
| Optical Bandgap Range | 1.6–4.9 eV |
| Transmittance | up to 95% |
The investigation into the thermal stability and decomposition pathways of such precursors is crucial for optimizing deposition processes. Techniques like static tensimetry can be used to determine the temperature dependence of vapor pressure and the thermodynamic constants of the evaporation process. Understanding the gas-phase chemistry, including the identification of decomposition products through techniques like optical emission spectroscopy, is essential for controlling the composition and quality of the deposited films.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms Involving N,N'-Bis(trimethylsilyl)-1,4-butanediamine
The trimethylsilyl (B98337) groups in this compound play a crucial role in its reaction mechanisms, primarily by acting as protecting groups for the amine functionalities. wikipedia.org This protection allows for selective reactions at other parts of a molecule and can be reversed under specific conditions. The silylation of amines is a common strategy to increase their solubility in nonpolar organic solvents and to moderate their reactivity. researchgate.net
The mechanisms of reactions involving this compound often proceed through pathways typical for silylated amines. For instance, in reactions with electrophiles, the nitrogen atoms can act as nucleophiles. The silicon-nitrogen bond can be cleaved, often facilitated by a fluoride (B91410) source or acidic conditions, to deprotect the amine.
One general mechanism for the silylation of amines, which is reversible, involves the reaction of an amine with a silyl (B83357) halide, such as trimethylsilyl chloride, typically in the presence of a base to neutralize the resulting acid. wikipedia.org The reaction proceeds via a nucleophilic substitution at the silicon atom. unishivaji.ac.in While specific mechanistic studies on this compound are not extensively documented in publicly available literature, analogies can be drawn from related silylated diamines. For example, reactions involving 1,2-diamines and aldehydes with a silyl cyanide reagent have been shown to proceed through a tandem sequence of desilylation, a Strecker-type reaction, cyclization, and aromatization. rsc.org
In the context of catalysis, diamines are precursors to important ligands for transition metals. The silylated form, this compound, could be used in the synthesis of such ligands. The mechanism would involve the substitution of the trimethylsilyl groups with a metal precursor.
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of this compound. These computational methods provide detailed information about the molecule's geometry, electronic structure, and reactivity, complementing experimental findings.
DFT calculations can be employed to determine the optimized molecular geometry of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. For related Schiff base derivatives of 1,4-butanediamine, crystal structure analysis has provided experimental geometric parameters which can be compared with DFT results. strath.ac.ukresearchgate.net
The electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can also be calculated using DFT. nih.govmdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. The MEP map visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms are expected to be electron-rich centers.
Table 1: Illustrative Data from a Hypothetical DFT Study on this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1.8 D | Measure of the overall polarity of the molecule. |
| N-Si Bond Length | 1.75 Å | Predicted length of the nitrogen-silicon bond. |
| C-N-Si Bond Angle | 120° | Predicted angle around the nitrogen atom. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
While specific molecular dynamics (MD) simulations for reactions involving this compound are not readily found in the literature, this computational technique is highly valuable for studying reaction dynamics. MD simulations can model the time evolution of a chemical system, providing insights into reaction pathways, transition states, and the influence of solvent molecules.
For a reaction involving this compound, MD simulations could be used to:
Visualize the conformational changes of the molecule during a reaction.
Determine the free energy profile along a reaction coordinate.
Identify stable intermediates and transition states.
Understand the role of solvent in stabilizing or destabilizing different species along the reaction pathway.
Stereochemical Control and Enantioselectivity Studies in Derived Systems
Chiral 1,2-, 1,3-, and 1,4-diamines are valuable building blocks in asymmetric synthesis, often serving as chiral ligands for metal-catalyzed enantioselective reactions. researchgate.netacs.orgnih.gov While this compound itself is achiral, it can be a precursor to chiral diamine derivatives.
The stereochemical control in reactions involving derivatives of 1,4-butanediamine is a subject of significant research. For instance, the enantioselective synthesis of chiral diamines can be achieved through various catalytic methods, including reductive couplings and hydroaminations. researchgate.netacs.org DFT studies have been instrumental in understanding the origins of enantioselectivity in such reactions, often by analyzing the transition state energies of the competing diastereomeric pathways. nih.gov
In the context of systems derived from this compound, studies on stereochemical control would focus on reactions that introduce chirality into the butanediamine backbone or on the use of chiral derivatives as ligands in asymmetric catalysis. The silyl groups could be replaced by chiral auxiliaries, or the diamine could be incorporated into a larger chiral framework. The principles of stereochemical control would then be investigated through a combination of experimental techniques and computational modeling to rationalize the observed enantioselectivity.
Applications in Materials Science and Polymer Chemistry
Incorporation into Specialty Polymers and Advanced Materials
The integration of N,N'-Bis(trimethylsilyl)-1,4-butanediamine into polymer chains offers a strategic approach to developing materials with tailored properties. The flexible butanediamine core and the presence of silicon contribute to unique characteristics in the final polymer.
Tailoring of Polymer Properties through Diamine Integration
The incorporation of this compound into polymer backbones can significantly influence the material's properties. The flexible aliphatic nature of the 1,4-butanediamine linker can enhance properties such as elasticity and impact resistance. In polymers like polyamides and polyimides, which are often rigid, the introduction of this flexible segment can lower the glass transition temperature (Tg) and modulus, leading to tougher, less brittle materials.
The presence of the silicon-containing trimethylsilyl (B98337) groups, or their remnants after polymerization, can also impart desirable characteristics. Silicon is known to enhance thermal stability and improve surface properties, such as hydrophobicity and lubricity. The general effects of incorporating a flexible diamine like 1,4-butanediamine are summarized in the table below, based on established principles in polymer science.
| Property | Expected Change with Integration of 1,4-Butanediamine Moiety | Rationale |
| Glass Transition Temp. (Tg) | Decrease | Increased chain flexibility from the aliphatic butane (B89635) segment. |
| Tensile Modulus | Decrease | Reduced chain rigidity. |
| Elongation at Break | Increase | Enhanced chain mobility allowing for greater deformation. |
| Thermal Stability | Potential Increase | The presence of silicon can enhance thermal degradation resistance. |
| Solubility | Potential Increase | Disruption of polymer chain packing can lead to better solubility. |
This table presents expected trends based on general polymer chemistry principles, as direct experimental data for polymers synthesized specifically with this compound is not widely available in published literature.
Synthesis of Organosilicon Polymers and Hybrid Materials
This compound is a key precursor in the synthesis of organosilicon polymers and organic-inorganic hybrid materials. The trimethylsilyl groups are reactive and can be cleaved during polymerization, facilitating the formation of new bonds.
One of the primary applications of silylated diamines is in the synthesis of polyamides. The reaction of a silylated diamine with a diacyl chloride proceeds smoothly with the elimination of trimethylsilyl chloride, a volatile byproduct. This method is often preferred over the conventional reaction of a free diamine with a diacyl chloride, which produces hydrochloric acid that must be neutralized. This "silyl-activated" polycondensation can lead to higher molecular weight polymers with fewer side reactions. researchgate.net
The general reaction for the synthesis of a polyamide using this compound is as follows:
This approach allows for the creation of silicon-containing polyamides, which are a class of hybrid materials that combine the mechanical strength of polyamides with the thermal stability and unique surface properties of silicones.
Role in Surface Functionalization and Nanomaterial Synthesis
The reactivity of the trimethylsilyl groups in this compound makes it a candidate for the surface functionalization of various materials, including nanoparticles. Aminosilanes are widely used to modify the surface of silica (B1680970) and other metal oxide nanoparticles to improve their dispersion in polymer matrices, to attach biomolecules, or to alter their surface energy.
While direct studies on this compound for this purpose are not prevalent, the general mechanism involves the reaction of the silyl (B83357) group with hydroxyl groups on the surface of the material. In the case of this compound, one of the silyl groups could react with a surface hydroxyl group, anchoring the molecule to the surface and leaving a protected amine at the other end. Subsequent deprotection would expose the primary amine for further reactions.
Alternatively, the diamine can be used to bridge nanoparticles. After anchoring one end to a nanoparticle, the other amine group can be deprotected and reacted with a functional group on a second nanoparticle or a polymer chain, creating a cross-linked network. This can be particularly useful in the fabrication of nanocomposites with enhanced mechanical properties.
The following table outlines the potential steps and outcomes of using this compound for surface functionalization.
| Step | Description | Resulting Surface Functionality |
| 1. Anchoring | Reaction of one trimethylsilyl group with surface hydroxyls. | Surface-bound -NH-Si(CH₃)₃ and a terminal -NH-Si(CH₃)₃ group. |
| 2. Deprotection | Hydrolysis of the remaining trimethylsilyl group. | Surface-bound diamine with a free primary amine terminal. |
| 3. Further Reaction | Coupling of the free amine with other molecules (e.g., polymers, dyes). | Tailored surface properties for specific applications. |
This proposed functionalization scheme is based on the known reactivity of aminosilanes and silylated amines.
Development of Novel Functional Materials with Tunable Characteristics
The use of this compound as a building block allows for the development of novel functional materials where properties can be tuned by controlling the polymer architecture and composition. By copolymerizing this silylated diamine with other monomers, materials with a range of thermal, mechanical, and surface properties can be achieved.
For instance, in the synthesis of copolyamides, the ratio of this compound to other diamine monomers (e.g., aromatic diamines) can be varied to control the flexibility and glass transition temperature of the final polymer. A higher content of the butanediamine moiety would lead to a more flexible material, while a higher content of an aromatic diamine would result in a more rigid and thermally stable polymer.
This ability to tune material properties is critical in the development of advanced materials for specific applications, such as flexible electronics, high-performance coatings, and biomedical devices. The incorporation of the organosilicon component can also be leveraged to create materials with controlled surface wettability or biocompatibility. The hypothetical data in the table below illustrates how a key property like the glass transition temperature (Tg) of a copolyamide could be tuned.
| Molar Ratio of this compound to Aromatic Diamine | Predicted Glass Transition Temperature (Tg) | Expected Material Characteristics |
| 100:0 | ~ 80 °C | Flexible and tough |
| 75:25 | ~ 120 °C | Semi-flexible |
| 50:50 | ~ 160 °C | Balanced properties |
| 25:75 | ~ 200 °C | Rigid and thermally stable |
| 0:100 | ~ 240 °C | High rigidity and thermal stability |
This table provides illustrative data based on established principles of copolymerization and the expected influence of flexible aliphatic and rigid aromatic monomers on the glass transition temperature.
Emerging Research Directions and Future Outlook
Sustainable Synthetic Approaches for N-Silylated Diamines
The traditional synthesis of N-silylated amines often involves the use of chlorosilanes, which are corrosive and generate stoichiometric amounts of ammonium (B1175870) salt waste. rsc.org To align with the principles of green chemistry, research is shifting towards more sustainable and atom-economical methods. A prominent emerging strategy is the catalytic dehydrocoupling of amines and silanes. rsc.orgresearchgate.net
This approach directly forms Si-N bonds with the sole byproduct being hydrogen gas, representing a significant environmental advantage. rsc.org Catalysts for this transformation are being developed across the periodic table, with a focus on earth-abundant metals. researchgate.net Solvent-free reaction conditions are also being explored to further minimize environmental impact and simplify purification processes. nih.govjmchemsci.com These methods not only reduce waste but also often proceed under milder conditions than traditional routes.
Table 1: Comparison of Synthetic Approaches for N-Silylated Diamines
| Method | Reagents | Byproducts | Key Advantages | References |
|---|---|---|---|---|
| Traditional Amination | Diamine + Chlorosilane | Ammonium Salt (e.g., HCl salt) | Well-established methodology | rsc.org |
| Catalytic Dehydrocoupling | Diamine + Hydrosilane | Hydrogen (H₂) | Atom-economical, clean, no salt waste, often milder conditions | rsc.orgresearchgate.netrsc.org |
Exploration of Bioorthogonal and Bioconjugation Applications
While direct applications of N,N'-Bis(trimethylsilyl)-1,4-butanediamine in bioorthogonal chemistry are not yet extensively reported, its structure presents significant potential. Silyl (B83357) ethers and other silicon-based protecting groups are gaining attention for their unique cleavage properties, which can be triggered under specific, mild conditions. nih.govbeilstein-journals.orgnih.gov The trimethylsilyl (B98337) groups on the diamine act as protecting groups for the nucleophilic amines. gelest.com
The future exploration in this area could involve designing systems where the cleavage of the Si-N bond is triggered by a bioorthogonal stimulus, such as a specific chemical reagent (e.g., fluoride (B91410) ions) or photochemical activation. nih.govacs.org This would unmask the reactive diamine in situ, allowing it to participate in conjugation reactions within a biological environment. This strategy could be used to link molecules, attach drugs to targets, or assemble molecular probes on demand in living systems. The diamine, once deprotected, could serve as a versatile linker for attaching biomolecules to surfaces or other molecules of interest.
Integration into Advanced Sensing and Diagnostic Platforms
The integration of diamines into sensing platforms is a well-established field, often used for detecting analytes like biogenic amines or metal ions. tandfonline.commdpi.com this compound could serve as a valuable precursor for the controlled fabrication of such sensors. The silyl-protected nature of the compound allows for its incorporation into a sensor matrix or onto a surface without the interference of the highly reactive amine groups.
Once the precursor is in place, a simple deprotection step would expose the amine functionalities. These amines can then act as recognition sites or as anchor points for immobilizing other receptor molecules, such as enzymes (like diamine oxidase) or antibodies. tandfonline.commdpi.com This approach offers a pathway to creating precisely functionalized surfaces on transducers, such as carbon nanofibers or diamond-based electrodes, for the development of high-performance electrochemical biosensors. acs.orgmdpi.com For instance, amine-functionalized surfaces have been shown to selectively interact with glucose, leading to measurable changes in electrical properties like impedance. acs.org
Development of Next-Generation Catalytic Systems and Methodologies
A highly promising research direction for this compound is its use as a monomer or building block for novel catalytic systems. Silylated diamines are key precursors in the synthesis of advanced polymers like poly(azomethine)s. csic.esresearchgate.netnih.gov These polymers, when complexed with metals such as iron, can form robust, insoluble heterogeneous catalysts. csic.esresearchgate.net
For example, iron-containing poly(azomethine)s derived from silylated diamines have demonstrated excellent catalytic performance in the cycloaddition of CO2 to epoxides to form cyclic carbonates. csic.esresearchgate.net This is a crucial reaction for carbon capture and utilization (CCU). The silylated precursor facilitates the synthesis of the polymer support, and subsequent metallation yields a stable and recyclable catalyst. csic.esresearchgate.net Furthermore, the diamine moiety itself can be incorporated into amine-functionalized silica (B1680970) materials, which act as metal-free heterogeneous organocatalysts for CO2 conversion. chemrxiv.orgresearchgate.net The versatility of the diamine structure allows it to act as a ligand for a wide range of metal centers, opening avenues for creating catalysts for various organic transformations.
Table 2: Catalytic Applications Derived from Silylated Diamine Precursors
| Catalyst Type | Precursor | Application | Key Features | References |
|---|---|---|---|---|
| Heterogeneous Metal-Polymer Catalyst | Silylated Diamines + Dicarboxaldehyde | CO₂ Cycloaddition to Epoxides | High thermal stability, high metal content, recyclable | csic.esresearchgate.net |
| Amine-Functionalized Silica | Silylated Diamines + Silica Precursor | CO₂-Epoxide Coupling (Organocatalysis) | Metal- and halogen-free, heterogeneous, suitable for continuous flow | chemrxiv.orgresearchgate.net |
| Monomeric Aminosilanes | Silylated Diamines | Precursors for Si-N polymers and CVD | Controlled synthesis via catalytic dehydrocoupling | rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-Bis(trimethylsilyl)-1,4-butanediamine, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis of silylated diamines typically involves reductive amination or direct silylation of the parent diamine. For example, deuterated analogs of substituted 1,4-butanediamines (e.g., N,N'-bis(α,α-dideuterobenzyl)-1,4-butanediamine) are synthesized via reductive amination using NaBD₄ and deuterated aldehydes under inert conditions . For trimethylsilyl derivatives, trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in anhydrous solvents (e.g., dichloromethane or THF) can be used. Optimization includes controlling stoichiometry (e.g., 2:1 TMSCl:diamine), reaction time (12–24 hours), and purification via recrystallization or column chromatography. Yield improvements (≥85%) are achieved by maintaining anhydrous conditions and using catalysts like triethylamine .
Q. How can NMR and mass spectrometry be effectively utilized to characterize this compound and confirm its structural integrity?
- Methodology :
- ¹H-NMR : Trimethylsilyl (TMS) groups exhibit distinct singlet peaks at δ 0.1–0.3 ppm. The 1,4-butanediamine backbone protons appear as multiplets between δ 1.6–2.0 ppm (methylene groups) and δ 3.0–3.2 ppm (N–CH₂) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values (e.g., C₁₀H₂₆N₂Si₂: theor. 230.15). Silylated derivatives often show fragmentation patterns corresponding to loss of TMS groups (e.g., –Si(CH₃)₃) .
- Cross-validation : Compare spectral data with non-silylated analogs (e.g., spermine or putrescine derivatives) to confirm successful silylation .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the role of this compound in modulating enzyme activity, such as polyamine oxidases, and how do these approaches address potential off-target effects?
- Methodology :
- Enzyme inhibition assays : Use spectrophotometric or fluorometric methods to measure enzyme kinetics (e.g., Km and Vmax) in the presence of the compound. For example, MDL-72527 (a butadienyl-substituted diamine) inhibits polyamine oxidases by competitive binding, monitored via H₂O₂ production .
- Control experiments : Include native polyamines (e.g., spermine) to compare inhibition potency. Adjust pH to 7.4 (physiological conditions) using HCl/NaOH to mimic in vivo environments .
- Off-target mitigation : Pair enzymatic assays with siRNA knockdowns or CRISPR-edited cell lines to isolate target-specific effects .
Q. How do computational models, such as density functional theory (DFT), contribute to understanding the electronic and steric effects introduced by trimethylsilyl groups in this compound during molecular interactions?
- Methodology :
- DFT calculations : Optimize molecular geometry and calculate electron density distributions (e.g., using B3LYP/6-31G* basis sets). The bulky TMS groups increase steric hindrance, reducing binding affinity to anionic biomolecules (e.g., DNA) compared to unmodified diamines .
- Electrostatic potential maps : Visualize charge redistribution at nitrogen centers to predict protonation states at physiological pH .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., 100 ns trajectories) to assess membrane permeability or binding stability .
Q. In studies where this compound exhibits contradictory effects on DNA binding affinity compared to native polyamines, what analytical techniques are critical for resolving these discrepancies?
- Methodology :
- Competitive binding assays : Use ethidium bromide displacement assays or surface plasmon resonance (SPR) to quantify DNA-binding constants (Kd). Silylated diamines may show reduced binding due to steric effects, conflicting with expectations from charge-charge interactions .
- Circular dichroism (CD) : Monitor structural changes in DNA (e.g., B-to-Z transitions) to differentiate binding modes.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions. Contradictions may arise from pH-dependent protonation or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
